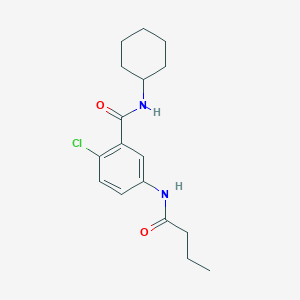

![molecular formula C19H26N2O4 B354884 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 940468-56-4](/img/structure/B354884.png)

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid, also known as BACA, is an important organic acid used in a variety of scientific applications. BACA is a cyclic anhydride of 2-({3-[(Butylamino)carbonyl]anilino}carbonyl)benzoic acid, which is a derivative of benzoic acid. BACA has a wide range of applications in synthetic organic chemistry, biochemistry, and pharmaceuticals. It is used in the synthesis of a variety of compounds, including peptides, proteins, and other biomolecules. BACA also has applications in the study of biochemical pathways and the development of drugs.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Decarboxylative Condensation Reactions : A study demonstrated the reaction between acetoacetic acid and 2-cyclohexen-1-one, facilitated by aniline catalysts, leading to decarboxylative condensation products. This reaction is an example of creating complex molecules from simpler precursors through decarboxylation, relevant to the synthesis of cyclohexanecarboxylic derivatives (YasudaMichiko, 1975).

Palladium-Catalyzed Cyclization : Research on the palladium-catalyzed three-component cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines highlights a method to synthesize 2-anilinohydroisoindoline-1,3-diones. This process illustrates the utility of cyclohexanecarboxylic acid derivatives in creating nitrogen-containing heterocycles, which are significant in medicinal chemistry (Il Yoon & C. Cho, 2015).

Multicomponent Reaction Synthesis : A method involving the reaction between 2-formylbenzoic acid, various anilines, and HCN leads to the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study showcases the application of cyclohexanecarboxylic acid derivatives in multicomponent reactions, offering a pathway to complex organic compounds with potential biological activities (T. Opatz & D. Ferenc, 2005).

Carbonylation of Alkanes : A study on the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes into carboxylic acids underlines the importance of cyclohexanecarboxylic acid derivatives in the field of carbonylation. This research provides insights into the synthesis of carboxylic acids from alkanes, a crucial step in organic synthesis and industrial chemistry (P. Reis et al., 2005).

Carboxylation Reactions : Another significant application is highlighted in the development of a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2. This reaction pathway offers a direct method to convert hydrocarbons to carboxylic acids, demonstrating the versatility of cyclohexanecarboxylic acid derivatives in synthesizing environmentally benign products (N. Ishida et al., 2019).

Propiedades

IUPAC Name |

2-[[3-(butylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,12,15-16H,2-5,9-11H2,1H3,(H,20,22)(H,21,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUBGWQAQCANFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)

![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)

![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)

![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)

![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)

![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)

![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)

![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)

![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)

![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)

![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)

![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)